molecular formula C12H8N4O2 B12628782 3-Nitro-4-(pyridin-3-ylamino)benzonitrile

3-Nitro-4-(pyridin-3-ylamino)benzonitrile

Cat. No.: B12628782
M. Wt: 240.22 g/mol
InChI Key: FIXLXRQEYZQOGP-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyridin-3-ylamino)benzonitrile is an organic compound with the molecular formula C13H8N4O2 It is a derivative of benzonitrile, characterized by the presence of a nitro group at the third position and a pyridin-3-ylamino group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(pyridin-3-ylamino)benzonitrile typically involves the nitration of 4-(pyridin-3-ylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(pyridin-3-ylamino)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 3-Amino-4-(pyridin-3-ylamino)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-(pyridin-3-ylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(pyridin-3-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-3-ylamino group may enhance the compound’s binding affinity to specific targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(pyridin-3-ylamino)benzonitrile is unique due to the combination of the nitro and pyridin-3-ylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

3-nitro-4-(pyridin-3-ylamino)benzonitrile

InChI

InChI=1S/C12H8N4O2/c13-7-9-3-4-11(12(6-9)16(17)18)15-10-2-1-5-14-8-10/h1-6,8,15H

InChI Key

FIXLXRQEYZQOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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